molecular formula C8H4FNO3 B1304262 6-Fluoroisatoic anhydride CAS No. 78755-94-9

6-Fluoroisatoic anhydride

Cat. No.: B1304262
CAS No.: 78755-94-9
M. Wt: 181.12 g/mol
InChI Key: VAAIGNBVENPUEI-UHFFFAOYSA-N
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Description

6-Fluoroisatoic anhydride is a chemical compound with the molecular formula C8H4FNO3 and a molecular weight of 181.12 g/mol It is a fluorinated derivative of isatoic anhydride, characterized by the presence of a fluorine atom at the 6-position of the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Fluoroisatoic anhydride can be synthesized through the reaction of 6-fluoroanthranilic acid with phosgene or triphosgene under controlled conditions. The reaction typically involves the use of an inert solvent such as dichloromethane and a base like pyridine to facilitate the formation of the anhydride ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoroisatoic anhydride undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The anhydride ring can be hydrolyzed to form the corresponding carboxylic acid and amine.

    Cyclization: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like primary or secondary amines, thiols, and alcohols under basic conditions.

    Hydrolysis: Water or aqueous acids/bases at elevated temperatures.

    Cyclization: Catalysts such as Lewis acids or bases under reflux conditions.

Major Products Formed:

    Nucleophilic substitution: Substituted anilines or thiophenols.

    Hydrolysis: 6-fluoroanthranilic acid and corresponding amines.

    Cyclization: Various heterocyclic compounds depending on the reaction conditions and reagents used.

Scientific Research Applications

6-Fluoroisatoic anhydride has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Medicinal Chemistry: Its derivatives are explored for potential pharmaceutical applications, including as intermediates in drug synthesis.

    Material Science: It is used in the development of novel materials with unique properties due to the presence of the fluorine atom.

    Biological Studies: It serves as a precursor for the synthesis of biologically active molecules that can be used in various biological assays.

Mechanism of Action

The mechanism of action of 6-fluoroisatoic anhydride primarily involves its reactivity towards nucleophiles. The electron-withdrawing fluorine atom enhances the electrophilicity of the anhydride carbonyl groups, making them more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce fluorine into organic molecules, thereby modulating their chemical and biological properties.

Comparison with Similar Compounds

    Isatoic anhydride: Lacks the fluorine atom, making it less reactive towards nucleophiles compared to 6-fluoroisatoic anhydride.

    4-Fluoroisatoic anhydride: Fluorine atom is at the 4-position, leading to different reactivity and properties.

    N-Methylisatoic anhydride: Contains a methyl group instead of a fluorine atom, affecting its reactivity and applications.

Uniqueness: this compound is unique due to the presence of the fluorine atom at the 6-position, which significantly influences its chemical reactivity and the types of reactions it can undergo

Properties

IUPAC Name

5-fluoro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAIGNBVENPUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382419
Record name 6-Fluoroisatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78755-94-9
Record name 6-Fluoroisatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phosgene is conducted at 35°-40° C. for 3 hours into a solution of 23 g (0.148 mol) of 6-fluoroanthranilic acid hydrochloride in a mixture of 300 ml of tetrahydrofuran and 150 ml of 4 N hydrochloric acid. After removal of the phosgene, the mixture is diluted with 500 ml of water and the precipitate is filtered off. There is obtained crude 6-fluoroisatoic acid anhydride of melting point 265°-267° C. (decomposition).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-6-fluorobenzoic acid (8.0 g, 51.6 mmol) in THF (110 mL) was added triphosgene (7.6 g, 25.8 mmol). The resulting suspension was stirred at 50° C. for 12 h. The reaction mixture was cooled to RT and filtered to give 8.2 g of the title compound as a pink solid (87%). 1H NMR (DMSO-d6, 500 MHz) δ=6.95 (d, J=8.5 Hz, 1H), 7.02-7.05 (m, 1H), 7.69-7.72 (m, 1H), 11.85 (brs, 1H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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